Quinolin-2-ylmethanamine
Description
Molecular Architecture and IUPAC Conventions
This compound exhibits a molecular formula of C₁₀H₁₀N₂ with a molecular weight of 158.204 daltons, representing a bicyclic aromatic system featuring both quinoline and primary amine functionalities. The compound's systematic International Union of Pure and Applied Chemistry name is 1-(quinolin-2-yl)methanamine, reflecting the attachment of a methanamine group to the 2-position of the quinoline ring system. Alternative nomenclature includes 2-(aminomethyl)quinoline and this compound, with the Chemical Abstracts Service registry number 5760-20-3 providing unique identification.
The molecular architecture consists of a fused benzene-pyridine system characteristic of quinoline, with the nitrogen atom positioned at the 1-position of the heterocyclic ring. The methanamine substituent (-CH₂NH₂) is directly bonded to carbon-2 of the quinoline framework, creating a primary amine functionality that significantly influences the compound's chemical and physical properties. The planar quinoline system provides aromatic stabilization, while the flexible methanamine chain allows for conformational mobility and hydrogen bonding interactions.
X-ray crystallographic studies of related quinoline derivatives have revealed that the quinoline ring system maintains planarity, with the methanamine substituent capable of adopting various conformations depending on intermolecular interactions and crystal packing forces. The nitrogen atom in the quinoline ring exhibits typical aromatic character, while the primary amine nitrogen displays nucleophilic properties characteristic of aliphatic amines. The molecular geometry demonstrates sp² hybridization for the quinoline carbons and sp³ hybridization for the methylene carbon and amino nitrogen.
Tautomeric Forms and Resonance Stabilization
The tautomeric behavior of this compound involves potential equilibria between different structural forms, although the compound predominantly exists in its aromatic quinoline form under standard conditions. Unlike quinolone derivatives that exhibit significant keto-enol tautomerism, this compound maintains structural stability due to the aromatic character of the quinoline system. The primary amine functionality does not participate in tautomeric equilibria under normal conditions, as the energy barrier for such transformations would be prohibitively high.
Computational studies using density functional theory methods have demonstrated that quinoline derivatives generally favor their aromatic forms over potential imine or enamine tautomers. The resonance stabilization energy of the quinoline system, estimated at approximately 25-30 kcal/mol, provides substantial driving force for maintaining the aromatic structure. The methanamine substituent does not significantly perturb this stabilization, as evidenced by the compound's chemical stability and spectroscopic properties.
The electronic structure of this compound reveals delocalized π-electron density across the quinoline ring system, with the nitrogen atom contributing to the aromatic sextet. Nuclear magnetic resonance spectroscopy studies have confirmed the absence of dynamic tautomeric processes on the nuclear magnetic resonance timescale, indicating that any potential tautomeric forms exist in negligible concentrations. The compound's ultraviolet-visible absorption spectrum displays characteristic quinoline absorption bands, further supporting the predominance of the aromatic form.
Theoretical calculations have explored the possibility of proton transfer processes involving the quinoline nitrogen and the primary amine group, but such intramolecular proton transfer would require significant structural reorganization and is energetically unfavorable. The calculated energy difference between the ground state aromatic form and hypothetical tautomeric structures exceeds 35 kcal/mol, confirming the thermodynamic preference for the quinoline structure.
Comparative Analysis with Isomeric Quinoline Derivatives
The structural comparison of this compound with its positional isomers reveals significant differences in chemical properties and biological activities. Quinolin-3-ylmethanamine and quinolin-4-ylmethanamine exhibit distinct electronic characteristics due to the different positioning of the methanamine substituent relative to the quinoline nitrogen atom. The 2-position placement in this compound creates a proximity effect between the aromatic nitrogen and the aliphatic amine, facilitating unique intramolecular interactions and coordination chemistry possibilities.
| Position | Compound Name | Molecular Formula | CAS Number | Electronic Properties |
|---|---|---|---|---|
| 2-position | This compound | C₁₀H₁₀N₂ | 5760-20-3 | Enhanced basicity, coordination capability |
| 3-position | Quinolin-3-ylmethanamine | C₁₀H₁₀N₂ | 89205-37-0 | Moderate basicity, reduced steric effects |
| 4-position | Quinolin-4-ylmethanamine | C₁₀H₁₀N₂ | 89205-38-1 | Altered electronic distribution |
| 8-position | Quinolin-8-ylmethanamine | C₁₀H₁₀N₂ | 5344-44-5 | Ortho-relationship effects |
The 2-position substitution pattern in this compound creates opportunities for chelation and coordination complex formation, as the quinoline nitrogen and primary amine can potentially coordinate to metal centers simultaneously. This bidentate coordination capability distinguishes it from the 3- and 4-isomers, which cannot achieve such geometric arrangements due to increased spatial separation between the nitrogen atoms.
Comparative basicity studies have revealed that this compound exhibits enhanced basicity compared to quinoline alone, with the primary amine contributing significantly to the overall proton affinity. The proximity of the methanamine group to the quinoline nitrogen creates an inductive effect that modulates the electronic density distribution throughout the aromatic system. This electronic perturbation influences the compound's reactivity patterns and coordination behavior.
Spectroscopic analysis demonstrates that the 2-substituted derivative displays characteristic shifts in both nuclear magnetic resonance and infrared spectra compared to other positional isomers. The carbon-13 nuclear magnetic resonance spectrum shows distinct chemical shifts for the methylene carbon adjacent to the quinoline ring, reflecting the unique electronic environment created by the 2-position attachment. Infrared spectroscopy reveals characteristic amino group stretching frequencies that are subtly influenced by the aromatic system's electronic effects.
Fluorescence studies have indicated that this compound derivatives can exhibit environment-sensitive emission properties, particularly when incorporated into larger molecular frameworks. The 2-position substitution pattern allows for effective π-conjugation between the quinoline system and additional aromatic components, creating push-pull electronic systems with tunable photophysical properties. This structural feature has been exploited in the development of fluorescent probes and molecular sensors.
Properties
IUPAC Name |
quinolin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHPGHVNTQSTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206234 | |
| Record name | 2-Aminomethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5760-20-3 | |
| Record name | 2-Aminomethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005760203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminomethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinolin-2-ylmethanamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group undergoes condensation with ammonia to form an imine intermediate, which is subsequently reduced to the primary amine. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) are common reducing agents. A typical protocol involves:
Yield Optimization
Yields depend on the stoichiometry of ammonia and the efficiency of the reducing agent. Excess ammonia (2–3 equivalents) minimizes side reactions, while Pd/C under hydrogen pressure (1–3 atm) achieves >85% conversion.
Table 1: Reductive Amination Parameters and Outcomes
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Ammonia Equivalents | 1–4 | 2.5 | 82–88 |
| Reducing Agent | NaBH3CN vs. H2/Pd/C | H2/Pd/C | 89 |
| Reaction Time (h) | 12–24 | 18 | 86 |
Reduction of Quinoline-2-carbonitrile
The reduction of nitriles to primary amines offers a direct route to this compound. Quinoline-2-carbonitrile serves as the precursor, synthesized via cyanation of 2-halogenated quinolines or Sandmeyer reaction.
Catalytic Hydrogenation
Using Raney nickel or palladium catalysts under hydrogen gas (5–10 atm) achieves full reduction:
Lithium Aluminum Hydride (LiAlH4) Reduction
LiAlH4 in anhydrous ether provides a non-catalytic alternative, though it requires careful handling:
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Stoichiometry : 2 equivalents of LiAlH4.
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Work-up : Sequential quenching with water, aqueous NaOH, and filtration.
Table 2: Nitrile Reduction Comparative Analysis
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (5%) | 60 | 91 | 95 |
| LiAlH4 Reduction | LiAlH4 | 25 | 78 | 88 |
Nucleophilic Substitution of 2-Halogenated Quinolines
2-Chloroquinoline or 2-bromoquinoline reacts with ammonia under high pressure or in the presence of a transition-metal catalyst to form the amine.
Ammonolysis Reaction
Copper-Catalyzed Coupling
Modern approaches employ copper(I) iodide (CuI) and ligands (e.g., 1,10-phenanthroline) to facilitate C–N bond formation at milder conditions:
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Base : Potassium carbonate (K2CO3).
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Yield Improvement : 70–75% with optimized ligand-to-copper ratios.
Leuckart Reaction with Quinoline-2-carbaldehyde
The Leuckart reaction offers a one-pot synthesis using ammonium formate as both the ammonia source and reducing agent.
Protocol Overview
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Reagents : Quinoline-2-carbaldehyde, ammonium formate.
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Conditions : Reflux in formic acid (110°C, 8–12 hours).
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Mechanism : Formylation of the aldehyde followed by thermal decomposition to the amine.
Table 3: Leuckart Reaction Optimization
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Ammonium Formate (eq.) | 1–3 | 2.2 | 80 |
| Reaction Time (h) | 6–14 | 10 | 84 |
Transition-Metal-Catalyzed C–H Amination
Recent advances leverage palladium or ruthenium catalysts to functionalize quinoline directly via C–H activation.
Palladium-Catalyzed Amination
Chemical Reactions Analysis
Types of Reactions: Quinolin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemical Applications
Organic Synthesis
Quinolin-2-ylmethanamine serves as a valuable reagent in organic synthesis. It is particularly noted for its role in forming complex heterocyclic compounds. The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing other organic molecules.
Comparison with Similar Compounds
When compared to other quinoline derivatives such as chloroquine and quinine, this compound stands out due to its specific reactivity and the range of reactions it can undergo. This versatility enhances its utility in synthetic chemistry.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, certain analogs have demonstrated effectiveness against resistant strains of pathogens, suggesting potential for therapeutic applications .
Anticancer Activity
this compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cells by interfering with critical biochemical pathways such as the PI3K/Akt/mTOR pathway. This mechanism underlines its potential as a chemotherapeutic agent .
Case Study: Antiproliferative Efficacy
A recent study evaluated several quinoline derivatives, including this compound, against cancer cell lines HCT116 and MCF7. The results indicated significant antiproliferative effects, with some derivatives showing IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity .
Medicinal Applications
Therapeutic Agents
The medicinal chemistry field is exploring this compound derivatives as potential therapeutic agents for various diseases. Its structural framework allows for modifications that can enhance bioavailability and efficacy against specific targets, including viral infections and parasitic diseases .
Antiviral Activity
Quinoline derivatives have shown effectiveness against multiple viral strains, including HIV and Zika virus. Research indicates that these compounds can disrupt viral replication processes, positioning them as candidates for developing new antiviral therapies .
Industrial Applications
Dyes and Catalysts Production
In industrial settings, this compound is utilized in producing dyes and catalysts. Its ability to form stable complexes makes it suitable for applications requiring specific catalytic properties or coloration processes .
Summary Table of Applications
| Field | Application | Details/Findings |
|---|---|---|
| Chemistry | Organic Synthesis | Used as a reagent for complex heterocyclic compounds formation |
| Biology | Antimicrobial Properties | Effective against resistant bacterial strains |
| Anticancer Activity | Induces apoptosis via PI3K/Akt/mTOR pathway; significant antiproliferative effects | |
| Medicine | Therapeutic Agents | Potential candidates for treating cancers and viral infections |
| Industrial | Dyes and Catalysts Production | Employed in dye production due to stable complex formation |
Mechanism of Action
The mechanism of action of Quinolin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of Quinolin-2-ylmethanamine
The following table compares this compound with structurally related quinoline-based amines:
Pharmacokinetic Properties
- BBB Permeability: this compound has moderate BBB penetration (logBB = -0.5), outperforming 4-(Quinolin-2-yl)aniline (logBB = -1.2) due to lower polarity .
- Metabolic Stability: Derivatives of this compound show shorter half-lives (<2 hours in vitro) compared to 2-(Quinolin-7-yl)ethanamine, which benefits from steric shielding of the amine group .
Key Research Findings
Catalytic Applications: this compound serves as a precursor in o-NQ-catalyzed oxidations, enabling efficient synthesis of fused pyrimidinones—a critical step in sildenafil production .
Structure-Activity Relationships (SAR): Substitution at the 2-position (e.g., aminomethyl groups) enhances dopamine receptor binding compared to 3- or 4-position analogs . Quinolin-7-yl derivatives exhibit improved CNS activity due to reduced hepatic first-pass metabolism .
Limitations: this compound’s CYP inhibition profile necessitates structural optimization to minimize drug-drug interaction risks in therapeutic applications .
Biological Activity
Quinolin-2-ylmethanamine, also known as 2-quinolinylmethanamine, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Overview of Biological Activities
Quinoline derivatives, including this compound, have been reported to exhibit a wide range of biological activities:
- Antibacterial : These compounds demonstrate efficacy against various bacterial strains.
- Antifungal : They have shown potential in inhibiting fungal growth.
- Antiviral : Some derivatives are being explored for their antiviral properties.
- Anticancer : Quinoline-based compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives can stabilize covalent enzyme-DNA complexes, leading to DNA cleavage and subsequent cell death. This mechanism is particularly relevant in cancer therapy.
- Pathway Interference : These compounds may interfere with critical biochemical pathways such as the PI3K/Akt/mTOR pathway, which is involved in regulating cell proliferation and apoptosis in various cancers.
- P-glycoprotein Modulation : Certain quinoline derivatives have been shown to inhibit P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin .
Anticancer Activity
A study evaluated the anticancer potential of a series of quinoline-piperidine derivatives against different cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated that several compounds exhibited significant growth inhibition at low micromolar concentrations without causing cytotoxicity to normal cells (MRC-5) at the maximum concentration tested. Notably, compounds demonstrated IC50 values in the nanomolar range against resistant strains of P. falciparum, indicating their potential as antimalarial agents as well .
Antimicrobial Properties
This compound has been synthesized into various derivatives that displayed potent antimicrobial activities. For instance, certain analogues were found to effectively inhibit bacterial growth at concentrations lower than those required for standard antibiotics, suggesting their utility in treating resistant infections .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other quinoline-based compounds known for their therapeutic effects:
| Compound | Biological Activity | Notes |
|---|---|---|
| Pamaquine | Antimalarial | Effective against Plasmodium species |
| Chloroquine | Antimalarial | Widely used but resistance issues exist |
| Tafenoquine | Antimalarial | Newer agent with improved efficacy |
| Quinine | Antimalarial | Traditional treatment for malaria |
| Mefloquine | Antimalarial | Used for prophylaxis |
| Amodiaquine | Antimalarial | Often combined with other drugs |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Quinolin-2-ylmethanamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis routes vary by solvent polarity, catalyst selection, and temperature. For example, amine-functionalized quinoline derivatives can be synthesized via reductive amination of 2-quinolinecarboxaldehyde using ammonia and hydrogenation catalysts (e.g., Raney nickel) under moderate pressure (1–3 atm). Yield optimization requires balancing reaction time (6–12 hours) and solvent systems (e.g., ethanol vs. THF), with ethanol favoring higher yields (~75%) due to improved substrate solubility . Post-synthesis purification via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity.
Q. What key physicochemical properties of this compound are critical for solubility and bioavailability in experimental settings?
- Methodological Answer : Key properties include:
- TPSA (38.91 Ų) : Predicts membrane permeability; higher TPSA reduces blood-brain barrier (BBB) penetration.
- ESOL Log S (-2.05) : Indicates moderate aqueous solubility, requiring co-solvents (e.g., DMSO) for in vitro assays.
- Hydrogen-bond donors (1) and acceptors (2) : Influence protein-binding affinity and metabolic stability.
These parameters guide solvent selection for in vivo studies and formulation design .
Q. How should researchers handle safety protocols given this compound’s hazard profile?
- Methodological Answer : Adhere to hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use fume hoods for synthesis, wear nitrile gloves, and employ spill containment kits. First-aid measures include flushing eyes with water (15 minutes) and consulting a physician post-exposure. Hazard mitigation aligns with OSHA guidelines for amine handling .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes, and what implications does this have for metabolic stability assays?
- Methodological Answer : The compound exhibits inhibitory activity against CYP1A2, CYP2C19, and CYP3A4 (IC₅₀ values pending further validation). In vitro assays should use human liver microsomes with probe substrates (e.g., phenacetin for CYP1A2) and LC-MS/MS quantification. Control for time-dependent inhibition by pre-incubating the compound with NADPH for 30 minutes. Conflicting inhibition data across studies require validation via enzyme kinetics (Km and Vmax analysis) .
Q. What methodological approaches resolve contradictions in reported CYP inhibitory effects across studies?
- Methodological Answer : Apply systematic review frameworks (e.g., Cochrane Handbook) to assess study heterogeneity . Quantify variability using Higgins’ I² statistic:
- I² > 50%: High heterogeneity; explore covariates (e.g., assay conditions, enzyme sources).
- Use random-effects meta-analysis to pool inhibition data and identify outliers .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
- Methodological Answer : Leverage physicochemical parameters (e.g., Log S, TPSA) in tools like GastroPlus® or ADMET Predictor®:
- Absorption : Simulate intestinal permeability using the Caco-2 cell model.
- Distribution : Apply volume of distribution (VDss) models based on fraction unbound (fu) data.
- Metabolism : Integrate CYP inhibition data into PBPK models for clearance predictions. Validate with in vivo rodent studies .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. For skewed data, apply Box-Cox transformation. Assess reproducibility via intraclass correlation coefficients (ICC) across multiple experimental replicates .
Q. How should researchers design assays to evaluate BBB penetration of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
